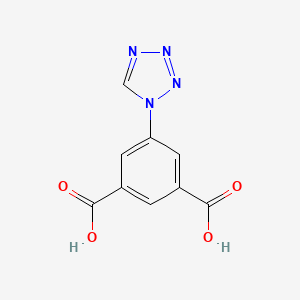

5-(1H-tetrazol-1-yl)isophthalic acid

Vue d'ensemble

Description

5-(1H-tetrazol-1-yl)isophthalic acid is a chemical compound with the molecular formula C9H6N4O4 . It has an average mass of 234.168 Da and a monoisotopic mass of 234.038910 Da . It is also known by other names such as 1,3-Benzenedicarboxylic acid, 5-(1H-tetrazol-1-yl)- .

Synthesis Analysis

A series of lanthanide coordination polymers (LnCPs), namely [Ln (TZI) (H2O)5]n (1–5) [Ln = Nd (1), Eu (2), Gd (3), Tb (4) and Sm (5)], were synthesized through the self-assembly of 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI) ligand and lanthanide ions .Molecular Structure Analysis

Four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid ligand (H3TZI) were synthesized and structurally characterized . They are formulated as [Zn (TZI)]· (CH3)2NH2+·H2O (1), [Cd2 (OH) (TZI) (H2O)2]·DMF·0.5H2O (2), [MnNa (TZI)]·2H2O (3), and [Mn3 (TZI)2 (12H2O)]·4H2O (4) .Chemical Reactions Analysis

The compound exhibits 3D structures containing butterfly-shaped tetranuclear M4 (μ3 -OH)2 clusters as secondary building units (SBUs) . In one of the structures, the SBUs are connected into 1D chains by the tetrazolate groups of the TZI ligands and the chains are further interlinked into a (4,8)-connected 3D net by the TZI spacers .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 600.1±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 93.9±3.0 kJ/mol and a flash point of 316.7±34.3 °C . The compound has an index of refraction of 1.761 and a molar refractivity of 55.4±0.5 cm3 .Applications De Recherche Scientifique

Gas Adsorption and Separation

5-(1H-Tetrazol-1-yl)isophthalic acid (H2L) has been used in forming metal-organic frameworks (MOFs) with copper ions. These MOFs exhibit microporous structures ideal for gas adsorption, showing significant potential for gas separation or purification, especially for gases like N2, H2, O2, and CO2 (Zhang, Chang, Hu, & Bu, 2010).

Photoluminescence and Magnetic Properties

H2L has been used to synthesize various MOFs with metals like cadmium, zinc, and cobalt. These compounds display unique photoluminescent properties, making them suitable for applications in solid-state lighting and display technologies. Additionally, some of these MOFs show interesting magnetic properties, which could be valuable in magnetic materials research (Calahorro et al., 2013).

Luminescent Properties

Various zinc(II) complexes based on H2L demonstrate luminescence properties in the solid state at room temperature. This feature is crucial for developing new materials with potential applications in optical devices and sensors (Zhang, Wang, Guo, & Chen, 2015).

White Light Emission and Color Tuning

In the field of lighting and display, lanthanide coordination polymers using H2L can emit white light and offer color-tunable luminescence. This application is significant for developing new materials for advanced lighting and display technologies (Jia et al., 2015).

Small Molecule Sensing

A lanthanide MOF synthesized with H2L has shown high sensitivity in detecting small molecules like nitrofurantoin and l-tyrosine. This property is particularly valuable in developing sensitive sensors for various applications, including environmental monitoring and healthcare (Wang et al., 2021).

Luminescence and Magnetic Properties in Coordination Polymers

MOFs based on H2L, combined with various metals, have exhibited diverse luminescent and magnetic properties. These properties are essential for the development of multifunctional materials in fields like photonics and spintronics (Gao et al., 2016).

Sensitization of Lanthanide(III) Cations

H2L-based coordination polymers can encapsulate lanthanide(III) ions, leading to tunable luminescent emission, including white-light emission. Such materials have potential in lighting and display technologies (Jia et al., 2016).

Propriétés

IUPAC Name |

5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHNRONGYGYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-tetrazol-1-yl)isophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)

![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)